Dieugenol

Description

Propriétés

IUPAC Name |

2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETPSFSOGFKJJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196137 |

Source

|

| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-08-3 |

Source

|

| Record name | Dehydrodieugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dieugenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dieugenol, also known as dehydrodieugenol or bis-eugenol, is a naturally occurring lignan (B3055560) formed from the oxidative dimerization of eugenol (B1671780).[1] Eugenol is a major constituent of clove oil and exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] Dieugenol, as a dimeric form, has garnered significant interest for its potential enhanced or unique pharmacological effects compared to its monomeric precursor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key biological signaling pathways of Dieugenol, tailored for professionals in research and drug development.

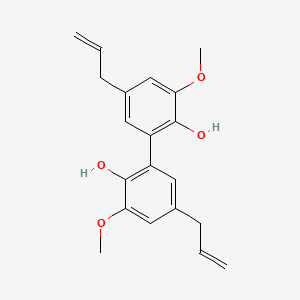

Chemical Structure and Identification

Dieugenol is a biphenyl (B1667301) compound formed through a C-C bond between two eugenol molecules. Its systematic IUPAC name is 2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol.[1]

Table 1: Chemical Identifiers for Dieugenol

| Identifier | Value | Reference |

| IUPAC Name | 2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol | [1] |

| SMILES | COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C | [1] |

| InChI Key | KETPSFSOGFKJJY-UHFFFAOYSA-N | [1] |

| CAS Number | 4433-08-3 | [1] |

| Molecular Formula | C20H22O4 | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dieugenol is essential for its application in research and development. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of Dieugenol

| Property | Value | Reference / Note |

| Molecular Weight | 326.39 g/mol | [1] |

| Melting Point | 105-106 °C | [3] |

| Boiling Point | 439.8 ± 40.0 °C | Predicted |

| pKa | 9.28 ± 0.48 | Predicted |

| Solubility | Soluble in acetonitrile, DMSO, and methanol. | [4] |

Experimental Protocols

Synthesis of Dieugenol via Laccase-Mediated Oxidative Coupling

This protocol describes a general method for the enzymatic synthesis of Dieugenol from eugenol using laccase as a biocatalyst. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates, leading to the formation of phenoxy radicals which then couple to form dimers.

Materials:

-

Eugenol

-

Laccase from Trametes versicolor

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: Dissolve eugenol in a minimal amount of ethanol and then dilute with 0.1 M sodium acetate buffer (pH 5.0) to the desired final concentration (e.g., 1-10 mM).

-

Enzyme Addition: Add laccase solution (in the same buffer) to the eugenol solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 10-50 U/mmol of substrate can be used.

-

Incubation: Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) for a specified period (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Extraction: Upon completion, extract the reaction mixture with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Dieugenol.

-

Characterization: Confirm the structure and purity of the isolated Dieugenol using NMR spectroscopy and mass spectrometry.

Characterization of Dieugenol by Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed structural elucidation of Dieugenol is achieved through a combination of 1D and 2D NMR experiments. The following outlines a general protocol for acquiring and interpreting these spectra.

Instrumentation and Sample Preparation:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample: Dissolve approximately 10-20 mg of purified Dieugenol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).

-

Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms (quaternary, CH, CH2, CH3).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups. DEPT-135 shows CH and CH3 as positive signals and CH2 as negative signals.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different spin systems.

Data Analysis: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals in the Dieugenol molecule, confirming its structure.

Biological Signaling Pathways

Dieugenol exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for its antioxidant, anti-inflammatory, and antiparasitic activities.

Antioxidant Activity: The Nrf2 Signaling Pathway

Dieugenol's antioxidant effects are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or activators like Dieugenol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

Anti-inflammatory Activity: The NF-κB Signaling Pathway

Dieugenol has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. Inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dieugenol can interfere with this cascade at multiple points.

Antiparasitic Activity: Proposed Mechanism of Action

The antiparasitic activity of Dieugenol is thought to involve a multi-faceted attack on the parasite's cellular integrity and function. A key proposed mechanism is the disruption of the parasite's plasma membrane, leading to increased permeability and loss of essential intracellular components. Furthermore, Dieugenol may target the parasite's mitochondria, leading to dysfunction, a decrease in ATP production, and ultimately, cell death.

Conclusion

Dieugenol presents a compelling profile for further investigation in drug discovery and development. Its well-defined chemical structure, coupled with its significant antioxidant, anti-inflammatory, and antiparasitic activities, makes it a promising lead compound. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this natural product. Future studies should focus on obtaining more precise experimental data for its physicochemical properties, optimizing synthesis protocols, and further elucidating the molecular intricacies of its biological activities.

References

The Genesis of Dieugenol: A Technical Guide to its Natural Precursors and Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dieugenol, a dimeric derivative of the well-known phenylpropanoid eugenol (B1671780), presents an intriguing subject for phytochemical and pharmacological research. While direct quantitative data on its natural occurrence remains sparse, its presence is intrinsically linked to plant sources rich in its monomeric precursor, eugenol. This technical guide provides an in-depth exploration of the primary natural sources of eugenol, the mechanisms of its conversion to dieugenol, and the analytical methodologies for its study. Furthermore, we delve into the biological activities and associated signaling pathways of eugenol, offering a predictive framework for the potential therapeutic applications of dieugenol.

Introduction to Dieugenol

Dieugenol (C₂₀H₂₂O₄) is a neolignan formed through the oxidative dimerization of two eugenol molecules. Its natural occurrence is reported in plants known for high concentrations of eugenol, such as clove (Syzygium aromaticum) and nutmeg (Myristica fragrans)[1]. The formation of dieugenol is often associated with the aging of essential oils or as a product of extraction and processing, where oxidative conditions can facilitate the coupling of eugenol radicals[1]. This guide will focus on the natural sources of the precursor, eugenol, and the pathways leading to the formation of dieugenol.

Primary Natural Sources of Eugenol

Eugenol is a prominent bioactive compound found in a variety of aromatic plants. The concentration of eugenol can vary significantly depending on the plant part, geographical location, and harvesting time. The most significant natural sources of eugenol are detailed in Table 1.

| Plant Species | Family | Plant Part | Eugenol Concentration (%) | References |

| Syzygium aromaticum (Clove) | Myrtaceae | Bud | 80-90 | [2] |

| Syzygium aromaticum (Clove) | Myrtaceae | Leaf | 82-88 | [2] |

| Myristica fragrans (Nutmeg) | Myristicaceae | Seed | 19.9 | [3] |

| Ocimum sanctum (Holy Basil) | Lamiaceae | Leaf | 0.7 (in volatile oil) | |

| Pimenta racemosa (Bay Rum Tree) | Myrtaceae | Aerial Parts | 34.85 |

Formation of Dieugenol: The Oxidative Dimerization of Eugenol

Dieugenol is not typically biosynthesized directly in plants in large quantities but is rather formed from the oxidative coupling of its precursor, eugenol. This reaction can be catalyzed by enzymes such as peroxidases or laccases, or it can occur non-enzymatically under oxidative conditions, such as exposure to air and light, especially in the presence of metal ions[1]. The process involves the formation of a phenoxy radical from eugenol, which then undergoes dimerization.

Experimental Protocols

Extraction of Eugenol-Rich Essential Oil

A standard method for the extraction of eugenol-rich essential oil from plant material is hydrodistillation.

Protocol: Hydrodistillation of Clove Buds

-

Sample Preparation: 100 g of dried clove buds are coarsely powdered.

-

Hydrodistillation: The powdered clove buds are placed in a round-bottom flask with 500 mL of distilled water. The flask is connected to a Clevenger-type apparatus.

-

Heating: The mixture is heated to boiling, and the steam and volatile oil are condensed and collected in the Clevenger apparatus.

-

Extraction Duration: The distillation is carried out for 3-4 hours until no more oil is collected.

-

Oil Separation: The collected essential oil is separated from the aqueous layer.

-

Drying: The oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C.

Quantification of Dieugenol

While a specific validated protocol for dieugenol is not widely available, a High-Performance Liquid Chromatography (HPLC) method for eugenol can be adapted. The primary modification would be the use of a certified dieugenol standard for calibration.

Protocol: HPLC-UV Analysis of Dieugenol

-

Standard Preparation: A stock solution of dieugenol is prepared in methanol (B129727) (1 mg/mL). A series of working standards are prepared by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: The extracted essential oil is diluted in methanol to a concentration expected to be within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The peak corresponding to dieugenol is identified by its retention time compared to the standard.

-

Quantification: The concentration of dieugenol in the sample is calculated using the calibration curve generated from the standard solutions.

Biological Activities and Signaling Pathways

While research on dieugenol is limited, its precursor, eugenol, has been extensively studied for its biological activities. Given their structural similarity, it is plausible that dieugenol may exhibit similar, or potentially enhanced, biological effects.

Anti-inflammatory Activity: NF-κB Pathway

Eugenol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Antioxidant Activity: Nrf2 Pathway

Eugenol has also been demonstrated to possess antioxidant properties, in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

Conclusion and Future Directions

Dieugenol, a dimer of eugenol, represents a promising yet understudied natural product. While its presence is confirmed in eugenol-rich plants like clove and nutmeg, a significant gap exists in the literature regarding its quantitative analysis in these sources. The methodologies for the analysis of eugenol can be adapted for dieugenol, but validated protocols are needed. The well-documented biological activities of eugenol, particularly its anti-inflammatory and antioxidant effects mediated through the NF-κB and Nrf2 pathways, provide a strong rationale for investigating dieugenol for similar or enhanced therapeutic properties. Future research should focus on the development of robust analytical methods for the quantification of dieugenol in natural matrices and the elucidation of its specific molecular mechanisms of action. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing natural compound.

References

- 1. Dieckol enhances the expression of antioxidant and detoxifying enzymes by the activation of Nrf2-MAPK signalling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS Characterization of Antibacterial, Antioxidant, and Antitrypanosomal Activity of Syzygium aromaticum Essential Oil and Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Dehydrodieugenol: A Technical Guide for Researchers

Abstract

Dehydrodieugenol, a neolignan dimer of eugenol (B1671780), has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its formation is critical for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the biosynthesis of dehydrodieugenol, detailing the upstream pathway of its precursor, eugenol, and the subsequent oxidative coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic and chemical processes involved, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Dehydrodieugenol is not the product of a dedicated multi-step enzymatic pathway in plants. Instead, its biosynthesis is a two-stage process: the formation of the phenylpropanoid monomer, eugenol, followed by an oxidative dimerization. Eugenol is synthesized via the well-established shikimic acid and phenylpropanoid pathways. The subsequent dimerization is a radical-mediated process that can be catalyzed by oxidoreductase enzymes, such as peroxidases and laccases, or achieved through chemical oxidation. This guide will first elucidate the biosynthesis of eugenol and then detail the mechanisms and protocols for its conversion to dehydrodieugenol.

The Biosynthesis Pathway of Eugenol

The formation of eugenol begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. The core phenylpropanoid pathway converts L-phenylalanine to 4-coumaroyl-CoA, which then enters a specialized branch leading to the synthesis of monolignols and phenylpropenes, including eugenol.

Core Phenylpropanoid Pathway

-

Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates trans-cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA.

Monolignol and Eugenol Biosynthesis Branch

From 4-coumaroyl-CoA, the pathway proceeds through a series of hydroxylation, methylation, and reduction steps to produce coniferyl alcohol, a key precursor to eugenol.[1]

-

p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): This enzyme hydroxylates the aromatic ring of p-coumaroyl shikimate or quinate.

-

Caffeoyl Shikimate Esterase (CSE): CSE cleaves the shikimate moiety to release caffeic acid.

-

Caffeic Acid O-Methyltransferase (COMT): COMT methylates the newly introduced hydroxyl group of caffeic acid to produce ferulic acid.

-

Ferulate-5-hydroxylase (F5H): In some pathways leading to other monolignols, F5H can hydroxylate ferulic acid.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme can methylate caffeoyl-CoA to feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): CCR reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Cinnamyl Alcohol Dehydrogenase (CAD): CAD reduces coniferaldehyde to coniferyl alcohol.

-

Coniferyl Alcohol Acetyltransferase (CFAT): CFAT acetylates coniferyl alcohol to form coniferyl acetate (B1210297).[2]

-

Eugenol Synthase (EGS): The final step is the NADPH-dependent reduction of coniferyl acetate to eugenol.[3][4]

Formation of Dehydrodieugenol via Oxidative Coupling

Dehydrodieugenol is formed through the oxidative coupling of two eugenol molecules. This process involves the generation of a phenoxy radical from eugenol, which then undergoes dimerization.

Enzymatic Synthesis

Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of eugenol in the presence of hydrogen peroxide (H₂O₂).[5] The reaction proceeds via a one-electron oxidation of eugenol to a phenoxy radical, which can then dimerize.[5] The reaction can also lead to the formation of a transient quinone methide intermediate.[5]

Laccases are multi-copper oxidases that can also catalyze the oxidative coupling of eugenol using molecular oxygen as the oxidant.[6] This method is considered a "green" alternative as it does not require a peroxide co-substrate.

Chemical Synthesis

Various chemical oxidants can be employed to achieve the dimerization of eugenol. A common and efficient method utilizes potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an aqueous alkaline solution.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymatic steps and synthetic reactions.

Table 1: Kinetic Parameters of Enzymes in Eugenol Biosynthesis

| Enzyme | Substrate | Organism/Source | K_m (mM) | V_max (EU) or Specific Activity | Optimal pH | Optimal Temp (°C) | Reference(s) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Trichosporon cutaneum | 5.0 ± 1.1 | - | 8.0-8.5 | 32 | [9] |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Trifolium pratense | 0.68 | 0.97 EU | 7.0 | 25 | [10] |

| Coniferyl Alcohol Acyltransferase (CFAT) | Coniferyl alcohol | Schisandra chinensis | - | - | - | - | [11][12] |

| Eugenol Synthase (EGS) | Coniferyl acetate | Ocimum basilicum | - | - | - | - | [3][4] |

Table 2: Kinetic Parameters for Eugenol Dimerization Enzymes

| Enzyme | Substrate | Organism/Source | K_m (mM) | V_max (U/mg) or Specific Activity | Optimal pH | Optimal Temp (°C) | Reference(s) |

| Placental Peroxidase | Eugenol | Human Term Placenta | - | ~2.8 µmol/min/mg | 8.0 | - | [13] |

| Laccase | ABTS* | Trematosphaeria mangrovei | 1.42 | 184.84 U/mg | 4.0 | 65 | [14] |

Table 3: Yields of Dehydrodieugenol Synthesis

| Method | Catalyst/Reagent | Solvent/Conditions | Yield (%) | Reference(s) |

| Chemical Synthesis | K₃[Fe(CN)₆] / NH₃·H₂O | Aqueous | 70 | [8] |

| Enzymatic Synthesis (related) | Horseradish Peroxidase / H₂O₂ | Methanol-citrate-phosphate buffer | 25 (for dehydrodiisoeugenol) | [15][16] |

| Enzymatic Synthesis (related) | Laccase (Rhus vernicifera) | - | 41 (for dehydrodiisoeugenol) | [15] |

Experimental Protocols

Enzymatic Synthesis of Dehydrodieugenol using Horseradish Peroxidase (HRP)

This protocol is adapted from the general principles of peroxidase-catalyzed phenol (B47542) oxidation.[5][17]

Enzymatic Synthesis of Dehydrodieugenol using Laccase

This protocol is based on typical laccase-mediated phenol coupling reactions.[6]

-

Reaction Setup: Dissolve eugenol in a suitable buffer, such as 0.1 M sodium acetate buffer (pH 4.5-5.0). The addition of a co-solvent like methanol (B129727) or tert-butyl methyl ether (TBME) may be necessary to improve eugenol solubility.

-

Enzyme Addition: Add the laccase enzyme to the eugenol solution. The enzyme-to-substrate ratio will need to be optimized.

-

Incubation: Incubate the reaction mixture with shaking or stirring at an optimal temperature for the specific laccase used (often between 30-50°C). The reaction should be open to the air to ensure a sufficient supply of oxygen.

-

Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once the reaction is complete, the work-up and purification can be performed as described for the HRP-catalyzed synthesis (Section 5.1, steps 9-11).

Chemical Synthesis of Dehydrodieugenol using Potassium Ferricyanide

This protocol is based on the method described by Rodrigues et al. (2016).[7][8]

-

Dissolution: In a flask, dissolve potassium ferricyanide (K₃[Fe(CN)₆]) in deionized water.

-

Addition of Base and Substrate: Add aqueous ammonia (B1221849) (NH₃·H₂O) to the potassium ferricyanide solution, followed by the addition of eugenol.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, the dehydrodieugenol product often precipitates from the reaction mixture.

-

Purification: Collect the precipitate by filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Purification and Characterization

Purification

-

Column Chromatography: A standard method for purifying dehydrodieugenol from the reaction mixture is silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative reverse-phase HPLC can be employed.[18][19]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of dehydrodieugenol.[20][21] The spectra will show characteristic signals for the aromatic protons, methoxy (B1213986) groups, and the allyl side chains.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dehydrodieugenol and to aid in its structural confirmation.[22]

Conclusion

The synthesis of dehydrodieugenol is a fascinating example of how a complex bioactive molecule is formed from a common plant metabolite through a simple yet elegant oxidative coupling reaction. This guide has provided a detailed overview of the biosynthesis of the precursor, eugenol, and the various enzymatic and chemical methods for its dimerization. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further explore the synthesis and potential applications of this promising neolignan. Future research may focus on optimizing the enzymatic synthesis for higher yields and stereoselectivity, as well as exploring the full therapeutic potential of dehydrodieugenol and its derivatives.

References

- 1. Coniferyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure and Reaction Mechanism of Basil Eugenol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxidase-catalyzed oxidation of eugenol: formation of a cytotoxic metabolite(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antileishmanial Activity of Natural Dehydrodieugenol and Its Mono- and Dimethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxidation of eugenol by purified human term placental peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chromatography - Can we use HPLC to purify an organic reaction product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

Spectroscopic Profile of Dieugenol: A Technical Guide for Researchers

Introduction

Dieugenol, a dimeric derivative of eugenol, is a naturally occurring compound found in various essential oils and is also formed during the aging process of certain plant extracts. As a molecule of interest in pharmacology and natural product chemistry, a thorough understanding of its structural features is crucial. This technical guide provides a comprehensive overview of the spectroscopic data of Dieugenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support researchers, scientists, and drug development professionals in its identification and characterization.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for Dieugenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for Dieugenol are presented below.

Table 1: ¹H NMR Spectroscopic Data for Dieugenol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.77 | d | 1.3 | H-6 |

| 6.74 | d | 1.3 | H-2 |

| 6.05 | s | - | OH |

| 6.00 | m | - | H-8 |

| 5.11 | m | - | H-9 |

| 3.93 | s | - | 10-OCH₃ |

| 3.38 | d | 6.55 | H-7 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Dieugenol

| Chemical Shift (δ) ppm | Assignment |

| 147.2 | C-3 |

| 140.9 | C-4 |

| 137.6 | C-8 |

| 131.9 | C-1 |

| 124.4 | C-5 |

| 123.1 | C-6 |

| 115.7 | C-9 |

| 110.6 | C-2 |

| 56.1 | 10-OCH₃ |

| 40.0 | C-7 |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization mass spectrometry (EI-MS) data for Dieugenol reveals a molecular ion peak corresponding to its molecular formula, C₂₀H₂₂O₄.[1]

Table 3: Mass Spectrometry (EI-MS) Data for Dieugenol

| m/z | Relative Intensity (%) | Assignment |

| 326 | - | [M]⁺ |

| 327 | 22 | [M+1]⁺ |

| 297 | 27 | Fragment |

| 244 | 13 | Fragment |

| 229 | 11 | Fragment |

| 165 | 13 | Fragment |

| 152 | 11 | Fragment |

| 115 | 12 | Fragment |

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared (IR) Absorption Bands for Eugenol (Reference)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3500 | O-H | Stretching |

| ~3000 | C-H (aromatic & aliphatic) | Stretching |

| ~1600-1450 | C=C | Aromatic ring stretching |

| ~1270 | C-O (aryl ether) | Stretching |

| ~1150 | C-O (alcohol) | Stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified Dieugenol sample in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the solid Dieugenol sample directly into the ion source using a direct insertion probe, or inject a dilute solution of the sample in a volatile solvent.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Dieugenol sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like Dieugenol.

Caption: Workflow of Spectroscopic Analysis.

References

Dehydrodieugenol: A Comprehensive Pharmacological Profile

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydrodieugenol (DHD), a neolignan dimer of eugenol, has emerged as a promising natural compound with a diverse range of pharmacological activities. First isolated from the bark of Myristica fragrans, DHD has demonstrated significant anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] This technical guide provides an in-depth overview of the pharmacological profile of dehydrodieugenol, presenting key quantitative data, detailed experimental protocols for its evaluation, and a visualization of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Activities

Dehydrodieugenol exhibits a broad spectrum of biological effects, making it a compelling candidate for further therapeutic investigation.

Antioxidant Activity

Dehydrodieugenol has been shown to possess notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. The antioxidant capacity of DHD has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common.

Table 1: Antioxidant Activity of Dehydrodieugenol

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | 1.312 mM | [2] |

| DPPH Radical Scavenging | 5.320 mM | [2] |

| DPPH Radical Scavenging | 0.075 mM | [2] |

| DPPH Radical Scavenging | 66.02 µg/mL | [2] |

| ABTS Radical Scavenging | 8.43 µg/mL | [3] |

| ABTS Radical Scavenging | 12.3 µM | [3] |

Anti-inflammatory Activity

DHD demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have shown that dehydrodieugenol can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] Furthermore, in an experimental model of asthma, dehydrodieugenol was found to reduce lung inflammation by inhibiting the STAT3/SOCS3 and MAPK pathways.[1]

Anticancer Activity

Emerging evidence suggests that dehydrodieugenol possesses cytotoxic activity against various cancer cell lines. While specific IC50 values for dehydrodieugenol are not extensively reported in the provided search results, related analogs have shown potent anticancer effects. For instance, certain chalcone (B49325) analogs of isoeugenol (B1672232) have demonstrated significant cytotoxicity against human epidermoid carcinoma (KB), multi-drug resistant (KB-VCR), and human lung carcinoma (A549) cell lines, with IC50 values as low as 0.6 µg/mL.[4][5]

Antimicrobial and Antiparasitic Activity

Dehydrodieugenol has shown promising activity against a range of microbes, including bacteria and parasites. Its efficacy against various Mycobacterium species has been reported, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 39.06 µg/mL.[2]

DHD and its derivatives have also been investigated for their antiparasitic properties, particularly against Leishmania and Trypanosoma cruzi. Dehydrodieugenol exhibited an IC50 value of 42.20 µg/mL against Leishmania amazonensis promastigotes.[6] Analogs of dehydrodieugenol B have shown even greater potency against intracellular amastigotes of Leishmania (L.) infantum, with IC50 values ranging from 3.0 to 32.7 µM.[3][4] Against T. cruzi, the (-)-enantiomer of DHD was found to be the most active, with an IC50 of 23.46 µg/mL against trypomastigotes.[2]

Table 2: Antimicrobial and Antiparasitic Activity of Dehydrodieugenol and its Derivatives

| Organism | Compound | Activity | Value | Reference |

| Mycobacterium abscesses | Dehydrodieugenol | MIC | 9.76 µg/mL | [2] |

| Mycobacterium fortuitum | Dehydrodieugenol | MIC | 39.06 µg/mL | [2] |

| Mycobacterium massiliense | Dehydrodieugenol | MIC | 39.06 µg/mL | [2] |

| Non-tuberculosis Mycobacterium strains | Dehydrodieugenol | MIC | 3.12–6.25 µg/mL | [2] |

| Leishmania amazonensis (promastigotes) | Dehydrodieugenol | IC50 | 42.20 µg/mL | [6] |

| Leishmania (L.) infantum (intracellular amastigotes) | Dehydrodieugenol B analogues | IC50 | 3.0 - 32.7 µM | [3][4] |

| Trypanosoma cruzi (trypomastigotes) | (-)-Dehydrodieugenol | IC50 | 23.46 µg/mL | [2] |

Signaling Pathways Modulated by Dehydrodieugenol

Dehydrodieugenol exerts its pharmacological effects by modulating several key intracellular signaling pathways.

MAPK and STAT3/SOCS3 Signaling Pathways in Inflammation

In the context of inflammation, dehydrodieugenol has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3)/Suppressor of Cytokine Signaling 3 (SOCS3) pathways.[1] The MAPK cascade, involving ERK1/2, JNK, and p38, is crucial for regulating the production of inflammatory mediators. STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in inflammation and cell survival. By inhibiting these pathways, dehydrodieugenol effectively dampens the inflammatory response.

Caption: Inhibition of MAPK and STAT3 signaling pathways by dehydrodieugenol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for evaluating the free radical scavenging activity of a compound.[7][8][9][10][11]

Materials:

-

Dehydrodieugenol (test sample)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve dehydrodieugenol in methanol or ethanol to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Assay: a. To a 96-well microplate, add 100 µL of the various concentrations of the dehydrodieugenol solution or the positive control. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol or ethanol and 100 µL of the DPPH solution. For the negative control, add 100 µL of the sample solvent and 100 µL of methanol or ethanol. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the sample concentrations.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is based on the quantification of nitrite (B80452), a stable product of NO, using the Griess reagent in LPS-stimulated macrophages.[12][13][14][15][16]

Materials:

-

RAW 264.7 macrophage cells

-

Dehydrodieugenol

-

Lipopolysaccharide (LPS)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: a. Pre-treat the cells with various concentrations of dehydrodieugenol for 1-2 hours. b. Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no dehydrodieugenol) and a negative control (no LPS stimulation).

-

Nitrite Measurement: a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of the Griess reagent to each supernatant sample. c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Antiparasitic Activity: Anti-leishmanial Assay

This protocol describes the evaluation of the activity of dehydrodieugenol against Leishmania promastigotes.[1][3][5][17]

Materials:

-

Leishmania promastigotes (e.g., L. amazonensis)

-

M199 medium or other suitable culture medium

-

Dehydrodieugenol

-

Pentamidine or Amphotericin B (positive control)

-

Resazurin (B115843) solution or MTT reagent

-

96-well plate

-

Incubator

-

Microplate reader or spectrophotometer

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 25°C.

-

Assay: a. Seed the promastigotes in a 96-well plate at a density of 1 x 10^6 parasites/well. b. Add various concentrations of dehydrodieugenol to the wells. Include a positive control and a vehicle control. c. Incubate the plate at 25°C for 72 hours.

-

Viability Assessment: a. After incubation, add 10 µL of resazurin solution (0.125 mg/mL) or 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for another 4-6 hours. c. Measure the fluorescence (560 nm excitation, 590 nm emission) for resazurin or the absorbance at 570 nm for MTT after solubilizing the formazan (B1609692) crystals.

-

Calculation: The percentage of parasite inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.

Caption: A generalized experimental workflow for in vitro pharmacological assays.

Conclusion

Dehydrodieugenol is a multifaceted natural compound with a compelling pharmacological profile. Its demonstrated antioxidant, anti-inflammatory, anticancer, and antiparasitic activities, coupled with its ability to modulate key signaling pathways, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, offering a consolidated view of the quantitative data, experimental methodologies, and mechanisms of action associated with dehydrodieugenol. Further in-depth studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this promising natural product.

References

- 1. Synthesis and Antileishmanial Activity of Natural Dehydrodieugenol and Its Mono- and Dimethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dehydrodieugenol improved lung inflammation in an asthma model by inhibiting the STAT3/SOCS3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. mdpi.com [mdpi.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

- 17. ora.ox.ac.uk [ora.ox.ac.uk]

Unveiling the Potential of Dehydrodieugenol Against Trypanosoma cruzi: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. The limitations of current therapies underscore the urgent need for novel, effective, and less toxic trypanocidal agents. Emerging research has identified dehydrodieugenol, a neolignan found in plants such as Nectandra leucantha, and its derivatives as promising scaffolds for the development of new drugs against this neglected tropical disease. This technical guide synthesizes the current scientific knowledge on the antiprotozoal activity of dehydrodieugenol and its analogues against T. cruzi, providing a comprehensive resource on their efficacy, mechanisms of action, and the experimental approaches used for their evaluation.

Quantitative Efficacy of Dehydrodieugenol and Its Derivatives

The anti-parasitic activity of dehydrodieugenol and its synthetic derivatives has been quantified against different life cycle stages of T. cruzi (trypomastigotes and amastigotes) and assessed for toxicity against mammalian cells. The following table summarizes the key quantitative data from various studies, including the half-maximal inhibitory concentration (IC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against host cells. A higher selectivity index (SI), calculated as the ratio of CC50 to IC50, indicates a more favorable safety profile.

| Compound | Parasite Stage | IC50 (µM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| Dehydrodieugenol | Trypomastigote | 11.5 | NCTC L-929 | 58.2 | 5.06 | [1] |

| Dehydrodieugenol | Amastigote | 15.1 | NCTC L-929 | 58.2 | 3.85 | [1] |

| Dehydrodieugenol Dimethyl Ether | Amastigote | Active (IC50 not specified) | - | - | - | [2] |

| Phenolic Acetate Derivative of Dehydrodieugenol B | Trypomastigote | 8 to 64 (range for 5 active compounds) | - | >200 (for 18 derivatives) | - | [3] |

| Phenolic Acetate Derivative of Dehydrodieugenol B | Amastigote | 7 to 16 (range for 8 active compounds) | - | >200 (for 18 derivatives) | - | [3] |

| Dehydrodieugenol B Derivative 1a | Trypomastigote | 13.5 | - | 139.8 | 10.36 | [4] |

| Dehydrodieugenol B Derivative 1a | Amastigote | 10.2 | - | 139.8 | 13.71 | [4] |

| Dehydrodieugenol B Derivative 2a | Trypomastigote | 23.0 | - | >200 | >8.70 | [4] |

| Dehydrodieugenol B Derivative 2a | Amastigote | 6.1 | - | >200 | >32.79 | [4] |

| Dehydrodieugenol B Analogue 6 (OPMB) | Amastigote | 4.0 ± 1.4 | NCTC | >200 | >50 | [5] |

| Benznidazole (Reference Drug) | Amastigote | 5.0 ± 1.5 | NCTC | 190.6 ± 13.4 | 38.1 | [5] |

Experimental Protocols

The evaluation of the anti-trypanosomal activity of dehydrodieugenol and its derivatives involves a series of standardized in vitro assays. The following provides a generalized overview of the methodologies typically employed.

1. Parasite Culture and Maintenance:

-

Epimastigotes: The epimastigote forms of T. cruzi (e.g., Y strain) are typically cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

-

Trypomastigotes and Amastigotes: Cell-derived trypomastigotes are obtained from the supernatant of infected mammalian cell cultures (e.g., Vero or L929 cells) maintained in RPMI-1640 or DMEM medium with 10% FBS at 37°C in a 5% CO2 atmosphere. Intracellular amastigotes are maintained within these host cells.

2. In Vitro Anti-parasitic Assays:

-

Anti-trypomastigote Activity: Bloodstream or culture-derived trypomastigotes are incubated with varying concentrations of the test compounds for a specified period (e.g., 24 hours). Parasite viability is then assessed, often using a colorimetric method with resazurin (B115843), where the reduction of the dye by viable cells results in a measurable color change.

-

Anti-amastigote Activity: Mammalian host cells are seeded in microplates and infected with trypomastigotes. After allowing for the transformation of trypomastigotes into intracellular amastigotes, the cells are treated with different concentrations of the compounds. The activity is determined by quantifying the number of intracellular parasites, often through microscopic counting after staining (e.g., with Giemsa) or by using reporter gene assays (e.g., parasites expressing β-galactosidase).

3. Cytotoxicity Assay:

-

The toxicity of the compounds to mammalian cells is evaluated in parallel. Host cells (e.g., NCTC L-929 fibroblasts, Vero cells) are incubated with the compounds at the same concentrations used in the anti-amastigote assay. Cell viability is typically determined using the MTT or resazurin assay.

4. Mechanism of Action Studies:

-

Plasma Membrane Integrity: The effect on the parasite's plasma membrane can be investigated using fluorescent probes such as SYTOX Green. This dye can only enter cells with compromised plasma membranes and binds to nucleic acids, emitting a fluorescent signal.

-

Mitochondrial Membrane Potential (ΔΨm): Changes in the mitochondrial membrane potential are assessed using fluorescent dyes like rhodamine 123. A decrease in fluorescence intensity indicates mitochondrial dysfunction.

-

Reactive Oxygen Species (ROS) Production: The generation of ROS within the parasite or host cells can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Nitric Oxide (NO) Production: In assays involving host macrophages, the production of nitric oxide, an important effector molecule in the immune response against T. cruzi, can be quantified in the culture supernatant using the Griess reagent.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for evaluating the in vitro anti-Trypanosoma cruzi activity of chemical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitrypanosomal activity and evaluation of the mechanism of action of dehydrodieugenol isolated from Nectandra leucantha (Lauraceae) and its methylated derivative against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydrodieugenol B derivatives as antiparasitic agents: Synthesis and biological activity against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New derivatives from dehydrodieugenol B and its methyl ether displayed high anti-Trypanosoma cruzi activity and cause depolarization of the plasma membrane and collapse the mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship of Dehydrodieugenol B Neolignans against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cytotoxicity of Eugenol and its Derivatives in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of eugenol (B1671780) and its derivatives on various cancer cell lines. The information presented is collated from recent preclinical studies and aims to serve as a valuable resource for researchers and professionals in the field of oncology and drug development. This document details the quantitative measures of cytotoxicity, outlines the experimental protocols used to determine these effects, and visualizes the key signaling pathways implicated in eugenol-induced cancer cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of eugenol and its derivatives has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific compound, the cancer cell line, and the duration of exposure. The following tables summarize the reported IC50 values.

Table 1: IC50 Values of Eugenol in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Exposure Time (hours) | Reference |

| Breast Cancer | MCF-7 | 22.75 µM | Not Specified | [1][2] |

| Breast Cancer | MDA-MB-231 | 15.09 µM | Not Specified | [1][2] |

| Breast Cancer | MDA-MB 468 | 51 µg/mL (nanoformulation) | Not Specified | [1] |

| Prostate Cancer | PC3 | 89.44 µg/mL | 48 | [1] |

| Leukemia | HL-60 | 23.7 µM | 48 | [1] |

| Leukemia | U-937 | 39.4 µM | 48 | [1] |

| Lewis Lung Carcinoma | 3LL | 89.6 µM | 48 | [1] |

| Hepatocellular Carcinoma | HepG2 | 118.6 µM | 48 | [1] |

| Colon Carcinoma | SNU-C5 | 129.4 µM | 48 | [1] |

| Colon Cancer | HCT-15 | 300 µM | Not Specified | [1] |

| Colon Cancer | HT29 | 500 µM | Not Specified | [1] |

| Liver Cancer | HB8065 | 500 µM (nanoemulsion) | Not Specified | [1] |

| Glioma | Not Specified | 7.5 µM (nanopolymers) | Not Specified | [1] |

| Cervical Cancer | HeLa | 200 mg/ml | Not Specified | [3] |

| Oral Squamous Carcinoma | SCC-4 | Not Specified | Not Specified | [4] |

| Oral Squamous Carcinoma | HSC2 | Not Specified | Not Specified | [1] |

| Melanoma | A-375 | 79 µg/mL (nanoformulation) | Not Specified | [1] |

Table 2: IC50 Values of Eugenol Derivatives in Various Cancer Cell Lines

| Derivative | Cancer Type | Cell Line | IC50 Value | Reference |

| 5-allyl-3-nitrobenzene-1,2-diol | Prostate Cancer | DU-145 | 19.02 x 10⁻⁶ mol L⁻¹ | [5][6] |

| 4-allyl-2-methoxy-5-nitrophenyl acetate | Prostate Cancer | DU-145 | 21.5 x 10⁻⁶ mol L⁻¹ | [5][6] |

| 5-allyl-3-nitrobenzene-1,2-diol | Oral Cancer | KB | 18.11 x 10⁻⁶ mol L⁻¹ | [5][6] |

| 4-allyl-2-methoxy-5-nitrophenyl acetate | Oral Cancer | KB | 21.26 x 10⁻⁶ mol L⁻¹ | [5][6] |

| Bis-eugenol | Leukemia | HL-60 | 0.18 mM | [1] |

| Eugenol 1,2,3-triazole derivative (Compound 9) | Breast Cancer | MDA-MB-231 | 6.91 µM | [7][8] |

| Eugenol 1,2,3-triazole derivative (Compound 9) | Breast Cancer | MCF-7 | 3.15 µM | [7][8] |

| Eugenol derivative (Compound 17) | Breast Cancer | MCF-7 | 1.71 µM | [9][10] |

| Eugenol derivative (Compound 17) | Ovarian Cancer | SKOV3 | 1.84 µM | [9][10] |

| Eugenol derivative (Compound 17) | Prostate Cancer | PC-3 | 1.1 µM | [9][10] |

Experimental Protocols

The cytotoxic effects of eugenol and its derivatives are typically assessed using a variety of standard in vitro assays. These protocols are crucial for determining cell viability, proliferation, and the mechanism of cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of eugenol or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[3][11]

-

Neutral Red (NR) Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Protocol:

-

Plate and treat cells with the test compound as described for the MTT assay.

-

After the treatment period, replace the medium with a medium containing a non-toxic concentration of neutral red and incubate for a few hours.

-

Wash the cells to remove unincorporated dye.

-

Extract the incorporated dye from the lysosomes using a destaining solution.

-

Quantify the amount of dye by measuring the absorbance on a spectrophotometer.[12]

-

Hoechst Staining: This method is used to visualize nuclear morphology and identify apoptotic cells.

-

Principle: The fluorescent dye Hoechst 33342 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells.

-

Protocol:

-

Culture and treat cells with eugenol on coverslips or in chamber slides.

-

After treatment, fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Stain the cells with Hoechst 33342 solution.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed, fragmented, and brightly stained nuclei.[5]

-

Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining: This technique distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: Acridine orange stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membrane integrity and stains the nucleus red.

-

Protocol:

-

Treat cells with the test compound.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in a staining solution containing both AO and EB.

-

Immediately analyze the cells under a fluorescence microscope. Viable cells will have a green nucleus, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will have orange-red condensed chromatin, and necrotic cells will have a uniformly red nucleus.[3][11]

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: A quantitative method to detect apoptosis.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

-

Protocol:

-

After treatment, harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

-

Flow Cytometry with Propidium Iodide (PI) Staining: This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content.

-

Protocol:

-

Treat cells with eugenol for the desired time.

-

Harvest and fix the cells in cold ethanol (B145695) to permeabilize the membranes.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][13]

-

Signaling Pathways and Mechanisms of Action

Eugenol and its derivatives exert their cytotoxic effects through the modulation of multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Eugenol induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism is the generation of reactive oxygen species (ROS).[1][14]

References

- 1. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Anticancer Potential of Eugenol on Oral Cancer Cell Lines: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journal.waocp.org [journal.waocp.org]

- 12. Eugenol cytotoxicity evaluated with continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Dual Antioxidant/Prooxidant Effect of Eugenol and Its Action in Cancer Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Eugenol and Formation of Dieugenol from Plant Material

Introduction

Eugenol (B1671780) is a phenolic compound that is the primary component of essential oils extracted from various plants, most notably cloves (Syzygium aromaticum), where it can constitute up to 95% of the oil.[1] It is also found in cinnamon, nutmeg, and basil.[2][3] Eugenol is widely used in the food, fragrance, and pharmaceutical industries for its aromatic and medicinal properties, which include anesthetic, antiseptic, and antioxidant activities.[4][5]

It is important to distinguish eugenol from dieugenol . Dieugenol is a dimer of eugenol, meaning it is formed by the joining of two eugenol molecules.[6] It is not typically extracted directly from fresh plant material but can form over time in essential oil distillates, such as clove basil hydrosol, through a process of dimerization that may be catalyzed by light or oxygen.[6] Dieugenol itself has been studied for its antioxidative and antiprotozoal activities.[7]

These application notes provide detailed protocols for the extraction and purification of eugenol from plant material, primarily cloves, which are the most abundant source. Additionally, the process of dieugenol formation is described.

Part 1: Extraction and Purification of Eugenol

The most common and effective methods for isolating eugenol from plant sources are steam distillation and solvent extraction, followed by purification steps to separate it from other components of the essential oil.

Experimental Protocols

Protocol 1: Steam Distillation of Eugenol from Cloves

This protocol describes the extraction of eugenol from whole or ground cloves using in-situ steam distillation.[8][9]

Materials:

-

Ground or whole cloves

-

Distilled water

-

250 mL round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle or sand bath

-

Separatory funnel

-

Dichloromethane (B109758) (CH₂Cl₂) or diethyl ether

-

Anhydrous sodium sulfate (B86663) or calcium chloride pellets

-

Rotary evaporator

Procedure:

-

Weigh approximately 15-25 grams of cloves and place them into a 250 mL round-bottom flask.[8][9]

-

Set up the distillation apparatus. Heat the mixture to boiling. The steam will pass through the plant material, carrying the volatile essential oils with it.

-

Continue the distillation, collecting the distillate (a milky white emulsion of oil and water) in a receiving flask. Collect approximately 60-100 mL of distillate.[8][9] It may be necessary to periodically add more water to the distillation flask to replace what has boiled off.[8]

-

Transfer the collected distillate to a separatory funnel.

-

Perform a liquid-liquid extraction by adding 15 mL of dichloromethane or diethyl ether to the separatory funnel.[8][10] Shake the funnel vigorously, remembering to vent frequently to release pressure.[10]

-

Allow the layers to separate. The organic layer (containing the eugenol) will be the bottom layer if using dichloromethane and the top layer if using diethyl ether.

-

Drain the organic layer into a clean flask.

-

Repeat the extraction of the aqueous layer two more times with additional 15 mL portions of the organic solvent.[8][9] Combine all organic extracts.

-

Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate or calcium chloride pellets until the drying agent no longer clumps together.[8][10]

-

Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the crude clove oil, which is rich in eugenol.[10]

Protocol 2: Purification of Eugenol via Acid-Base Extraction

This protocol purifies eugenol from the crude essential oil by taking advantage of its acidic phenolic hydroxyl group.

Materials:

-

Crude clove oil (from Protocol 1) dissolved in dichloromethane

-

5% aqueous sodium hydroxide (B78521) (NaOH) solution

-

6M Hydrochloric acid (HCl)

-

Separatory funnel

-

pH paper

Procedure:

-

Dissolve the crude clove oil in dichloromethane and place it in a separatory funnel.

-

Add approximately 10 mL of 5% aqueous NaOH solution to the separatory funnel.[8] Shake the funnel. The eugenol will react with the NaOH to form sodium eugenoxide, which is water-soluble.

-

Allow the layers to separate and drain the aqueous (bottom) layer into a separate beaker.

-

Repeat the extraction of the organic layer with two more 10 mL portions of 5% NaOH. Combine all aqueous extracts. The organic layer now contains non-phenolic compounds like eugenyl acetate (B1210297) and caryophyllene.[4][11]

-

Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 6M HCl until the pH is approximately 1-2 (check with pH paper).[8] This will protonate the sodium eugenoxide, regenerating the water-insoluble eugenol, which will appear as a cloudy precipitate.

-

Extract the purified eugenol from the acidified aqueous solution three times using 8-10 mL portions of dichloromethane.[8]

-

Combine the organic extracts, dry them with a drying agent, and remove the solvent using a rotary evaporator to yield purified eugenol.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the extraction of eugenol from cloves.

| Parameter | Steam Distillation | Solvent Extraction (Soxhlet) | Supercritical CO₂ Extraction |

| Plant Material | 15-25 g Cloves[8][9] | 100 g Ground Cloves[12] | N/A |

| Solvent/Medium | Water[8] | Organic Solvent (e.g., ether)[12] | Supercritical CO₂[12] |

| Extraction Time | ~1-2 hours | 4-6 hours[12] | N/A |

| Temperature | ~100 °C (Boiling water)[8] | 50 °C (for concentration)[12] | 50 °C[13] |

| Pressure | Atmospheric | Atmospheric | 30 MPa[13] |

| Average Yield | Up to 2 mL from 25 g[9] | ~11.5% oil yield[12] | 17.1% extract yield[13] |

| Eugenol Purity | >80% (in crude oil) | 50.5–53.5% (in crude oil)[12] | 98.5% (after HSCCC)[13] |

Note: Yields and purity can vary significantly based on the quality of the plant material and the precise experimental conditions.

Experimental Workflow Diagram

Caption: Workflow for eugenol extraction and purification.

Part 2: Formation of Dieugenol

Dieugenol is not a primary product of extraction from fresh plant material but rather forms from the dimerization of eugenol over time.

Mechanism: The formation of dieugenol from eugenol is believed to be a radical dimerization reaction.[6] This process can be catalyzed by factors such as exposure to air (oxygen) or light. In an aqueous medium like a hydrosol, two eugenol molecules can couple at their aromatic rings to form dieugenol. Over several months, as its concentration increases, dieugenol may precipitate out of the solution as crystals due to its low water solubility.[6]

Logical Relationship Diagram

Caption: Formation of dieugenol from eugenol monomers.

Part 3: Analytical Techniques for Analysis

To ensure the purity and confirm the identity of the extracted eugenol and its derivatives, several analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): Used for the quantitative analysis of eugenol in extracts and to determine purity.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile components in the essential oil, including eugenol, eugenyl acetate, and other terpenes.[16]

-

Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively separate eugenol from other components, such as acetyl eugenol, in the crude extract.[4][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the isolated compounds.[14]

References

- 1. Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phytochemia.com [phytochemia.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. researchgate.net [researchgate.net]

- 12. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Analysis and purification of eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]

Application Notes and Protocols for the Laboratory Synthesis of Dehydrodieugenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of dehydrodieugenol, a dimeric phenylpropanoid with notable anti-inflammatory and antioxidant properties. The document includes a summary of various synthesis methods, quantitative data on reaction yields, and a step-by-step experimental protocol. Additionally, diagrams illustrating the experimental workflow and the relevant biological signaling pathways of dehydrodieugenol are provided to support researchers in their drug discovery and development efforts.

Introduction